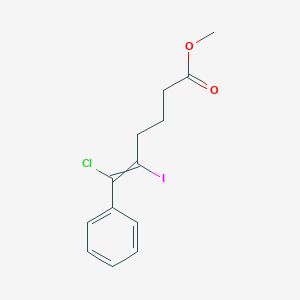

Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate is an organic compound that belongs to the class of haloalkanes. This compound is characterized by the presence of both chlorine and iodine atoms attached to a phenyl-substituted hexenoate ester. It is of interest in various fields of chemistry due to its unique structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-5-iodo-6-phenylhex-5-enoate typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, such as a phenylhexenoate ester, using reagents like chlorine and iodine under controlled conditions. The reaction may be catalyzed by transition metals to enhance the efficiency and selectivity of the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions in specialized reactors. The process would require precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining consistent quality.

化学反応の分析

反応の種類: 6-クロロ-5-ヨード-6-フェニルヘキサ-5-エン酸メチルは、以下を含む様々な種類の化学反応を起こす可能性があります。

置換反応: 塩素原子とヨウ素原子は、他の求核剤によって置換される可能性があります。

酸化還元反応: この化合物は、特定の条件下で酸化または還元されて、異なる生成物を形成する可能性があります。

カップリング反応: 鈴木-宮浦カップリングなどのカップリング反応に参加して、より複雑な分子を形成することができます。

一般的な試薬と条件:

置換反応: 極性非プロトン性溶媒中のヨウ化ナトリウムまたはフッ化カリウムなどの試薬。

酸化反応: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。

還元反応: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。

カップリング反応: 炭酸カリウムなどの塩基の存在下、パラジウム触媒とボロン酸。

主要生成物: これらの反応から生成される主要生成物は、使用する特定の試薬と条件によって異なります。たとえば、置換反応では、異なるハロアルカンが生成される可能性があり、カップリング反応では、ビアリール化合物が生成される可能性があります。

4. 科学研究への応用

6-クロロ-5-ヨード-6-フェニルヘキサ-5-エン酸メチルは、科学研究においていくつかの用途があります。

化学: より複雑な分子を構築するための有機合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、ハロゲン化有機化合物が生物系に与える影響を研究するために使用できます。

産業: 特殊化学薬品や材料の製造に使用されます。

科学的研究の応用

Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.

Industry: Used in the production of specialty chemicals and materials.

作用機序

6-クロロ-5-ヨード-6-フェニルヘキサ-5-エン酸メチルの作用機序には、その反応性ハロゲン原子を介した分子標的との相互作用が関与しています。これらの相互作用により、標的分子上の求核部位との共有結合が形成され、その構造と機能が変化する可能性があります。関与する具体的な経路は、化学合成や生物学的研究など、その使用の文脈によって異なります。

類似化合物:

- 6-クロロ-5-ブロモ-6-フェニルヘキサ-5-エン酸メチル

- 6-クロロ-5-フルオロ-6-フェニルヘキサ-5-エン酸メチル

- 6-クロロ-5-ヨード-6-メチルヘキサ-5-エン酸メチル

比較: 6-クロロ-5-ヨード-6-フェニルヘキサ-5-エン酸メチルは、塩素原子とヨウ素原子の両方が存在するという点でユニークであり、異なるハロゲン置換基を持つ類似の化合物と比較して、異なる反応パターンを与えます

類似化合物との比較

- Methyl 6-chloro-5-bromo-6-phenylhex-5-enoate

- Methyl 6-chloro-5-fluoro-6-phenylhex-5-enoate

- Methyl 6-chloro-5-iodo-6-methylhex-5-enoate

Comparison: Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns compared to similar compounds with different halogen substitutions

特性

CAS番号 |

647033-18-9 |

|---|---|

分子式 |

C13H14ClIO2 |

分子量 |

364.60 g/mol |

IUPAC名 |

methyl 6-chloro-5-iodo-6-phenylhex-5-enoate |

InChI |

InChI=1S/C13H14ClIO2/c1-17-12(16)9-5-8-11(15)13(14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |

InChIキー |

QCDCLZVJMCMUQF-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CCCC(=C(C1=CC=CC=C1)Cl)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one](/img/structure/B12610229.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine](/img/structure/B12610240.png)

![4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12610254.png)

![1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12610261.png)

![3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid](/img/structure/B12610265.png)

![Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12610274.png)

![3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one](/img/structure/B12610306.png)